molecular formula C11H22O6S B1682313 Thiol-PEG4-acid CAS No. 749247-06-1

Thiol-PEG4-acid

Cat. No. B1682313
M. Wt: 282.36 g/mol
InChI Key: ORLGUGSEJFKLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiol-PEG4-acid is a PEG-based PROTAC linker . It contains a thiol group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Thiol-PEG4-acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of Thiol-PEG4-acid is 282.35 and its formula is C11H22O6S .


Chemical Reactions Analysis

Thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air .


Physical And Chemical Properties Analysis

Thiol-PEG4-acid is a liquid . It is hydrophilic, which increases its solubility in aqueous media .

Scientific Research Applications

Hydrogel Biomaterials

Thiol-PEG4-acid is notably used in the synthesis of PEG-Thiol based hydrogels. These hydrogels exhibit biocompatibility, making them suitable for various biomedical applications such as drug delivery and regenerative medicine. The properties and architecture of these hydrogels can be finely tuned through alterations in preparation procedures, allowing the development of tailor-made hydrogel biomaterials for specific biomedical needs (Yom-Tov, Seliktar, & Bianco-Peled, 2016).

Stability Enhancement in Gold Nanoparticles

Thiol-PEG4-acid plays a crucial role in enhancing the colloidal stability of gold nanoparticles (GNPs), particularly in the presence of high salt concentrations and biological molecules like nucleic acids and proteins. Modified GNPs with thiol-ending polyethylene glycol (PEG-SH) have shown significantly improved stability, which is fundamental in the bioapplications of GNPs, including bioassays, cancer diagnostics, and studies (Gao, Huang, Liu, Zan, & Ren, 2012).

Photoclickable PEG Hydrogels and Tissue Engineering

Thiol-PEG4-acid is instrumental in the formation of thiol-ene photoclickable PEG hydrogels. These hydrogels are extensively utilized in tissue engineering and controlled release applications due to their favorable properties like cytocompatibility, degradability, and the ability to be tuned for specific cellular interactions. These characteristics are crucial for designing materials that can effectively support cell growth and tissue regeneration (Lin, Bragg, & Lin, 2016).

Surface Modification for Biological Applications

Thiol-PEG4-acid is also significant in the field of surface modification, particularly for biological applications. Modified surfaces using this compound demonstrate excellent anti-fouling capabilities, making them suitable for medical implants, diagnostic devices, and other applications where reducing surface fouling is crucial. Furthermore, the versatility of thiol-PEG4-acid allows for designing substrates with adjustable cell adhesion properties, which is of significant importance in cell culture and tissue engineering (Zhang, Liu, Zhang, Chi, Xu, & Wei, 2012).

Future Directions

Thiol-PEG4-acid is a promising compound in the field of drug delivery and protecting group chemistries . Its use in the synthesis of PROTACs is an emerging and promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6S/c12-11(13)1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLGUGSEJFKLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627910
Record name 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiol-PEG4-acid

CAS RN

749247-06-1
Record name 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiol-PEG4-acid
Reactant of Route 2
Thiol-PEG4-acid
Reactant of Route 3
Thiol-PEG4-acid
Reactant of Route 4
Reactant of Route 4
Thiol-PEG4-acid
Reactant of Route 5
Reactant of Route 5
Thiol-PEG4-acid
Reactant of Route 6
Thiol-PEG4-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.